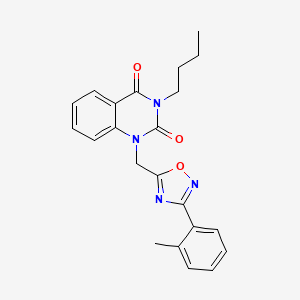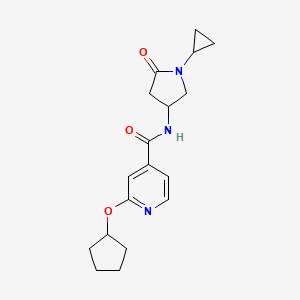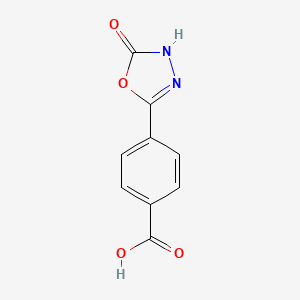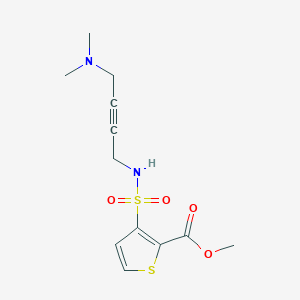
methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (COO-), a sulfamoyl group (SO2NH2), and a dimethylamino group (N(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxylate group, sulfamoyl group, and dimethylamino group would all contribute to its overall structure .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to its various functional groups. For example, the carboxylate group could participate in acid-base reactions, the sulfamoyl group could undergo hydrolysis, and the dimethylamino group could take part in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate, sulfamoyl, and dimethylamino groups could make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and X-ray Structure : A study details the synthesis and X-ray analysis of a compound produced from 2-aminobenzothiazole and dimethyl but-2-ynedioate, which shows the potential of such compounds in exploring molecular structures and interactions. The structure solved by direct methods indicates the importance of sulfur atoms in molecular π-bonding and bond-length variations, providing a foundation for the research applications of similar compounds in material science and molecular engineering (C. Chan, J. C. Ma, T. Mak, 1977).
Molecular Interactions and Reactions
- Carbodiimide-sulfoxide Reactions : This study highlights the reactions between compounds containing reactive methylene groups and dicyclohexylcarbodiimide with dimethyl sulfoxide, leading to the formation of highly stabilized sulfonium ylides. The insights from these reactions could be useful in the design of new synthetic routes and the understanding of molecular interactions involving similar structures (A. Cook, J. G. Moffatt, 1968).
Environmental Chemistry
- Photochemical Degradation of Crude Oil Components : An investigation into the photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the environmental fate of crude oil components, suggesting potential research applications of related compounds in studying environmental pollution and degradation pathways (J. Andersson, Stefan Bobinger, 1996).
Antimicrobial Activity
- Antimicrobial Activity and Docking Study : A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives reports interesting antimicrobial activities, indicating the potential of similarly structured compounds in the development of new antimicrobial agents. The use of molecular docking further suggests applications in drug design and the study of molecular interactions (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
A related compound, linagliptin, is known to be a potent and selective inhibitor of dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
If it shares similarities with linagliptin, it may act as an inhibitor of its target enzyme, dpp-4 . By inhibiting DPP-4, it could potentially increase the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
If it acts similarly to linagliptin, it may influence the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .
Result of Action
If it acts similarly to Linagliptin, it could potentially lead to increased insulin secretion and decreased glucagon release, helping to regulate blood glucose levels .
Propiedades
IUPAC Name |
methyl 3-[4-(dimethylamino)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S2/c1-14(2)8-5-4-7-13-20(16,17)10-6-9-19-11(10)12(15)18-3/h6,9,13H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYACVLTYCFVCTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=C(SC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

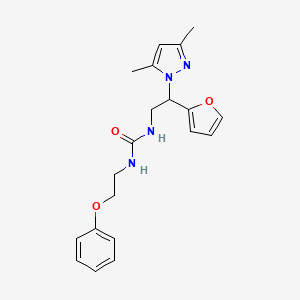
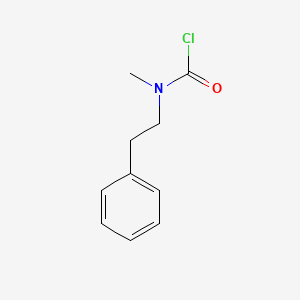
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
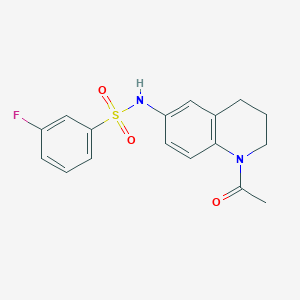
![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)
![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)
